N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide
Overview
Description
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C19H16ClN3O and a molecular weight of 337.803 g/mol
Mechanism of Action
Target of Action
The primary target of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process vital for the growth and development of new blood vessels .
Mode of Action
This interaction could potentially inhibit the signaling pathways associated with VEGFR1, thereby affecting angiogenesis .
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the angiogenesis pathway . Angiogenesis is a complex process involving the growth of new blood vessels from pre-existing ones, which is crucial for many physiological processes, including wound healing and embryonic development .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the potential inhibition of angiogenesis due to its interaction with VEGFR1 . This could lead to the suppression of new blood vessel formation, which could have significant implications in conditions where angiogenesis is a factor, such as cancer .
Action Environment
The action of this compound, like any other compound, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 3-pyridylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares a similar structure but with a different position of the pyridine ring.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Uniqueness
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-17-10-8-14(9-11-17)18(16-7-4-12-21-13-16)22-19(23)15-5-2-1-3-6-15/h1-13,18H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALDEBHXPFROHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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